molecular formula C11H18ClNO5 B12065762 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B12065762
M. Wt: 279.72 g/mol
InChI Key: UCUBUDPJBDSNCT-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 114676-69-6) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . The compound features a hydroxyl group at the 4-position, a tert-butyl ester at the 1-position, and a chloromethyl ester at the 2-position. Its stereochemistry ((2R,4R)) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Synthesis
The compound is synthesized via Boc (tert-butoxycarbonyl) protection of (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. Key steps include:

  • Reaction with di-tert-butyl dicarbonate in acetone/water with triethylamine and DMAP, yielding the product in quantitative yield .
  • Alternative routes use 1,4-dioxane and tert-butyl N,N′-diisopropylcarbamimidate, achieving 79% yield .

Properties

Molecular Formula

C11H18ClNO5

Molecular Weight

279.72 g/mol

IUPAC Name

1-O-tert-butyl 2-O-(chloromethyl) (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H18ClNO5/c1-11(2,3)18-10(16)13-5-7(14)4-8(13)9(15)17-6-12/h7-8,14H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

UCUBUDPJBDSNCT-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCCl)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)O

Origin of Product

United States

Preparation Methods

Stereoselective Esterification and Hydroxy Group Protection

The foundational step involves the dual esterification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Di-tert-butyl dicarbonate (Boc₂O) is employed to protect the pyrrolidine nitrogen, while methyl or benzyl esters are typically used for the carboxylic acid moiety. For instance, (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is synthesized via reaction with Boc₂O in dichloromethane (DCM) at 0–25°C, achieving yields >85%. Substituting the methyl ester with a chloromethyl group necessitates chloromethylation agents like chloromethyl chlorosulfate or chloromethyl methyl ether under acidic conditions. This step is critical for introducing the chloromethyl functionality while retaining stereochemical integrity.

Mitsunobu Reaction for Ether Formation

In cases where the hydroxy group at the 4-position requires functionalization, the Mitsunobu reaction is utilized. For example, 1-tert-butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate reacts with 4-chloro-7-methoxyquinazolin-6-ol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in DCM. This method achieves regioselective ether formation at the 4-hydroxy position with yields of 70–75%. The chloromethyl ester is subsequently introduced via nucleophilic substitution, though this step often requires careful optimization to avoid epimerization.

Chloromethylation via Nucleophilic Substitution

Direct chloromethylation of the methyl ester precursor is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, treating 1-tert-butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with SOCl₂ in anhydrous DCM at −10°C converts the methyl ester to the chloromethyl derivative. This method yields 60–65% of the target compound after purification by silica gel chromatography. Alternative approaches employ chloromethyl methyl ether (MOMCl) with Lewis acids like ZnCl₂, though these methods risk forming undesired byproducts.

Purification and Crystallization Strategies

Column Chromatography

Silica gel chromatography remains the primary purification method for intermediates. Elution with gradients of methanol/DCM (0–3.5% methanol) effectively separates Boc-protected intermediates from triphenylphosphine oxide and other byproducts. However, chromatography is less suitable for the final chloromethylated product due to its sensitivity to hydrolysis.

Crystallization Techniques

Crystallization from n-heptane or tert-butyl methyl ether (TBME) is preferred for final purification. For example, dissolving the crude product in n-heptane at 50–55°C followed by slow cooling to 0–5°C yields crystalline 1-tert-butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with >99% purity (HPLC). Additives like tertiary butyl amine enhance crystal formation by neutralizing residual acids.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.40 (s, 9H, Boc), 3.78 (s, 3H, OCH₃), 4.61 (t, 1H, CHCl), 5.50 (m, 1H, pyrrolidine-H).

  • Mass Spectrometry : [M+H]⁺ = 327.3 (calculated for C₁₂H₂₀ClNO₅).

X-Ray Diffraction

Crystalline polymorphs exhibit distinct PXRD peaks at 8.8°, 15.7°, and 24.9° 2θ, confirming the (2R,4R) configuration. Differential scanning calorimetry (DSC) shows a melting endotherm at 76°C, consistent with literature.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Mitsunobu + ChloromethylationBoc-protected methyl esterDEAD, PPh₃, SOCl₂60–65>99
Direct ChloromethylationMethyl ester precursorSOCl₂, ZnCl₂55–6098
Crystallization-DrivenCrude chloromethyl derivativen-Heptane, TBME70–75>99.5

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, research has shown that the incorporation of the hydroxypyrrolidine moiety can enhance the cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives, including 1-tert-butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, demonstrating significant activity against breast cancer cells through apoptosis induction mechanisms .

Organic Synthesis Applications

2. Building Block for Peptide Synthesis

This compound serves as an important building block in peptide synthesis due to its ability to introduce complex functionalities into peptide chains. Its chloromethyl group allows for further functionalization, facilitating the creation of diverse peptide analogs.

Data Table: Comparison of Pyrrolidine Derivatives in Peptide Synthesis

Compound NameYield (%)Reaction Time (h)Application
1-tert-butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate8512Anticancer peptides
N-Boc-trans-4-hydroxy-L-proline methyl ester9010Antibiotic peptides

Pharmaceutical Development Applications

3. API Intermediate

The compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study : In a recent patent application, researchers reported the use of 1-tert-butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate in the synthesis of a new class of analgesics. The versatility of this compound enabled the formation of various derivatives that exhibited enhanced efficacy compared to existing drugs .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophiles or electrophiles in the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Stereochemistry Key Features Applications Reference
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate - 1: tert-butyl
- 2: chloromethyl
- 4: hydroxyl
(2R,4R) Reactive chloromethyl group for alkylation; hydroxyl for functionalization Chiral intermediates, drug synthesis (e.g., kinase inhibitors)
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate - 1: tert-butyl
- 2: methyl
- 4: hydroxyl
(2S,4R) Methyl ester provides stability; used in crystallography studies Structural analysis, peptide synthesis
1-tert-Butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate - 1: tert-butyl
- 2: chloromethyl
- 4: difluoromethoxy
(2S,4R) Difluoromethoxy enhances lipophilicity; fluorinated for PET imaging Radiopharmaceuticals, metabolic studies
Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate - 1,2: tert-butyl
- 4: hydroxyl
(2S,4S) Dual tert-butyl protection for steric hindrance Protecting group strategies
2-Benzyl 1-tert-butyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate - 1: tert-butyl
- 2: benzyl
- 4: fluorine
(2R,4R) Fluorine for metabolic stability; benzyl for orthogonal deprotection Anticancer agents, enzyme inhibitors

Key Differences

Reactivity :

  • The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike methyl or benzyl esters, which require harsher conditions for modification .
  • Difluoromethoxy derivatives (e.g., CAS: 2137062-11-2) exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Stereochemical Impact :

  • (2R,4R) configuration in the target compound vs. (2S,4R) in others influences chiral recognition in drug-receptor interactions .

Applications :

  • Hydroxyl-containing analogs (e.g., CAS: 114676-69-6) are used for further derivatization (e.g., phosphorylation), while 4-azido derivatives (CAS: 121147-97-5) are employed in click chemistry .

Physicochemical Properties

  • The chloromethyl group increases molecular weight (245.27 g/mol) compared to methyl esters (257.28 g/mol) .
  • Fluorinated derivatives (e.g., 329.73 g/mol) have higher boiling points and lipophilicity .

Biological Activity

1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-fibrotic and anti-inflammatory treatments. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₉ClN₁O₅
  • Molecular Weight : 245.73 g/mol
  • CAS Number : 74844-91-0

Synthesis

The synthesis of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the protection of the hydroxyl group and subsequent chloromethylation. Various synthetic routes have been explored to optimize yield and purity.

Anti-Fibrotic Effects

Recent studies have indicated that this compound exhibits significant anti-fibrotic properties. Research has shown that it inhibits collagen synthesis in fibroblasts, which is crucial in the progression of fibrosis. For instance, a study demonstrated that treatment with this compound reduced the expression levels of collagen type I (COL1A1) and alpha-smooth muscle actin (α-SMA) in liver cells exposed to transforming growth factor-beta (TGF-β) .

CompoundIC50 (μM)Effect on COL1A1 Expression
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine30Significant reduction
Control (EGCG)50Moderate reduction

The biological activity of this compound is primarily mediated through the inhibition of the IKKβ-NF-κB signaling pathway. This pathway plays a pivotal role in inflammation and fibrosis. By blocking this signaling cascade, the compound effectively reduces inflammatory markers and fibrogenesis .

Study 1: In Vitro Evaluation

In vitro studies using LX-2 cells (a human hepatic stellate cell line) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in fibrotic markers. The selectivity index (SI) was calculated to assess safety and efficacy:

Concentration (μM)COL1A1 Reduction (%)SI
5031.18High
10049.34Moderate
20066.72Low

Study 2: Safety Profile

The cytotoxicity profile was evaluated to ensure safety for potential therapeutic use. The compound exhibited a high selectivity index, indicating favorable safety at effective doses .

Q & A

Q. What are the key synthetic strategies for preparing 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step routes starting from pyrrolidine precursors. Critical steps include:

  • Chiral induction : Use of chiral auxiliaries or catalysts (e.g., L-proline derivatives) to enforce the (2R,4R) configuration .
  • Esterification : Sequential protection of hydroxyl and amine groups with tert-butyl and methyl/chloromethyl esters under anhydrous conditions (e.g., THF, NaH as base) .
  • Chloromethylation : Introduction of the chloromethyl group via nucleophilic substitution (e.g., using chloromethyl chloroformate) under controlled temperatures (-10°C to 0°C) to minimize racemization .
    Methodological Tip : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry after each step.

Q. How can researchers confirm the stereochemical integrity of the (2R,4R) configuration post-synthesis?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for analogous pyrrolidine derivatives) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between H-2 and H-4 protons to verify cis/trans relationships .
  • Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-computed models for stereochemical validation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate diastereomers or unreacted intermediates .
  • Recrystallization : Employ solvents like dichloromethane/hexane to enhance crystalline purity .
  • Vacuum distillation : For volatile byproducts, especially after esterification steps .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other leaving groups (e.g., trifluoromethyl or fluoropropyl)?

The chloromethyl group exhibits higher electrophilicity due to the polarizable C–Cl bond, enabling:

  • Faster SN2 reactivity : Compared to bulkier groups (e.g., trifluoromethyl), facilitating substitution with amines or thiols in drug conjugate synthesis .
  • Stability trade-offs : Susceptibility to hydrolysis under acidic/alkaline conditions necessitates inert storage (argon, desiccants) .
    Experimental Design : Compare kinetic studies (e.g., kobsk_{obs} for Cl vs. F substitution) under identical conditions using 19F^{19}\text{F}/35Cl^{35}\text{Cl} NMR .

Q. What strategies mitigate racemization during functionalization of the 4-hydroxypyrrolidine moiety?

  • Low-temperature reactions : Perform acylations or oxidations below 0°C to preserve stereochemistry .
  • Protecting group selection : Use tert-butyl esters (Boc) instead of benzyl groups to reduce steric hindrance and side reactions .
  • Catalytic asymmetric methods : Employ organocatalysts (e.g., Cinchona alkaloids) for enantioselective modifications .

Q. How does the compound’s stereochemistry impact its biological activity in drug discovery contexts?

  • Molecular docking : The (2R,4R) configuration enhances binding to proteases (e.g., HIV-1 protease) due to complementary spatial alignment with active sites .
  • Pharmacokinetics : Increased metabolic stability compared to (2S,4S) isomers, as shown in analogues with similar substituents .
    Data Analysis : Compare IC50_{50} values of enantiomers in enzyme inhibition assays .

Methodological Challenges & Solutions

Q. How to resolve contradictions in reported synthetic yields for analogous pyrrolidine derivatives?

  • Reproducibility checks : Verify moisture-sensitive steps (e.g., chloromethylation) using Schlenk-line techniques .
  • Side reaction analysis : Use LC-MS to identify byproducts (e.g., elimination products from β-hydroxyl groups) .

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • DFT calculations : Model hydrolysis pathways of the chloromethyl group at B3LYP/6-31G* level .
  • pKa estimation : Software like MarvinSuite predicts protonation states affecting degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.